Ethyl 1-(2-chlorophenyl)-5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 1-(2-chlorophenyl)-5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a chlorophenyl group, a hydroxy group, a methyl group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-chlorophenyl)-5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate typically involves the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-chlorophenyl)-5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the ester moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 1-(2-chlorophenyl)-5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 1-(2-chlorophenyl)-5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
5-(2-Chlorophenyl)-7-ethyl-1H-thieno[2,3-e][1,4]diazepin-2(3H)-one: A compound with a similar chlorophenyl group but different core structure.
Chalcone Derivatives: Compounds with similar aromatic substitution patterns but different core structures.
Uniqueness
Ethyl 1-(2-chlorophenyl)-5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate is unique due to its specific combination of functional groups and the presence of the pyrazole ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
274253-24-6 |
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Molecular Formula |
C13H13ClN2O3 |
Molecular Weight |
280.70 g/mol |
IUPAC Name |
ethyl 2-(2-chlorophenyl)-4-methyl-3-oxo-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C13H13ClN2O3/c1-3-19-13(18)11-8(2)12(17)16(15-11)10-7-5-4-6-9(10)14/h4-7,15H,3H2,1-2H3 |
InChI Key |
XVEKMMNGTPKYKD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)N(N1)C2=CC=CC=C2Cl)C |
Origin of Product |
United States |
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